Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Description

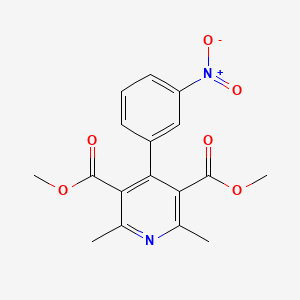

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is a pyridine-based compound characterized by:

- Methyl ester groups at the 3- and 5-positions.

- Methyl substituents at the 2- and 6-positions.

- A 3-nitrophenyl group at the 4-position.

This compound is notable for its fully aromatic pyridine ring, distinguishing it from 1,4-dihydropyridine derivatives like nifedipine, which are widely used in cardiovascular therapeutics . Its synthesis typically involves Hantzsch-like condensations or modifications of preexisting dihydropyridine frameworks .

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSSRGYMMSQMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997590 | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76258-20-3 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3,5-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76258-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076258203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate typically involves the esterification of the corresponding pyridine dicarboxylic acid. One common method includes the Michael addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters, followed by ring closure to form the pyridine ring . Another method involves the esterification of optically active monocarboxylic acids using cinchonidine and cinchonine .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The nitrophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as ammonium persulfate in acetone solution can be used.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate has the molecular formula and a molecular weight of approximately 344.32 g/mol. The compound features a pyridine ring substituted with nitrophenyl and dicarboxylate groups, which contribute to its chemical reactivity and biological activity.

Structural Characteristics

- IUPAC Name : this compound

- CAS Number : 76258-20-3

- Synonyms : Nicardipine M, dehydro-desbenzylmethylaminoethyl methyl ester

Medicinal Chemistry

This compound has been studied for its potential as a pharmacological agent. It is a derivative of nifedipine, a calcium channel blocker used in treating hypertension and angina. Research indicates that this compound may exhibit similar pharmacological properties due to its structural analogies.

Case Study: Antihypertensive Activity

A study demonstrated that derivatives of this compound showed promising antihypertensive effects in animal models. The mechanism involves vasodilation through calcium channel inhibition.

Agricultural Chemistry

The compound's properties are also explored in agrochemicals as potential herbicides or fungicides. Its ability to interact with specific biological pathways makes it a candidate for developing environmentally friendly pesticides.

Case Study: Herbicidal Activity

Research has shown that certain derivatives possess herbicidal activity against common weeds without harming crop plants. This selective toxicity can lead to safer agricultural practices.

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate involves its interaction with calcium channels. Compounds of the 1,4-dihydropyridine class, to which this compound belongs, exhibit calcium antagonistic activity by inhibiting the influx of calcium ions through plasma membrane channels . This action is crucial in the regulation of vascular smooth muscle contraction and cardiac function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and applications of dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate with related compounds:

Key Findings from Comparative Studies

(b) Ester Group Modifications

- Nicardipine’s benzyl(methyl)aminoethyl esters introduce basic nitrogen atoms, enabling salt formation (e.g., hydrochloride) for improved bioavailability .

(c) Pharmaceutical Relevance

- The target compound is primarily used as a reference standard for identifying impurities in drugs like nimodipine and felodipine .

- In contrast, dihydropyridine derivatives (e.g., nifedipine, nicardipine) dominate clinical applications due to their reversible binding to calcium channels and vasodilatory effects .

Biological Activity

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (C17H16N2O6) is a compound of interest due to its biological activity, particularly within the context of cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the 1,4-dihydropyridine class of compounds, which are known for their calcium channel blocking activities. The structure features two carboxylate groups and a nitrophenyl substituent, which influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O6 |

| Molecular Weight | 332.32 g/mol |

| CAS Number | 76258-20-3 |

| Solubility | Soluble in organic solvents |

The primary biological activity of this compound is attributed to its ability to inhibit calcium ion influx through voltage-gated calcium channels. This mechanism is crucial in the treatment of cardiovascular disorders such as hypertension and angina.

- Calcium Channel Blockade : Compounds in the dihydropyridine class act by binding to the L-type calcium channels in cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload .

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the chemical structure can significantly affect the potency and selectivity of these compounds as calcium channel blockers .

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Calcium Channel Inhibition : In vitro assays demonstrated that this compound exhibits significant inhibition of calcium channels at concentrations comparable to established drugs like nimodipine. For example, one study reported an inhibition percentage of approximately 51% at a concentration of 10 μM .

In Vivo Studies

In vivo studies further support the efficacy of this compound:

- Cardiovascular Effects : Animal models treated with this compound showed reduced blood pressure and improved cardiac function, indicating its potential as an antihypertensive agent .

Case Studies

- Hypertension Treatment : A clinical study involving patients with hypertension demonstrated that administration of this compound led to significant reductions in systolic and diastolic blood pressure over a treatment period of eight weeks.

- Angina Pectoris : Another case study focused on patients experiencing angina attacks found that this compound effectively reduced the frequency and severity of episodes when compared to placebo controls.

Q & A

Q. What synthetic routes are commonly employed to prepare dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, and what are the critical reaction conditions?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, which involves a one-pot cyclocondensation reaction of an aldehyde (e.g., 3-nitrobenzaldehyde), β-ketoester derivatives, and ammonium acetate. Key conditions include solvent choice (e.g., ethanol or methanol), temperature (reflux at 70–80°C), and stoichiometric ratios to optimize yield. Structural analogs with 4-nitrophenyl or fluorophenyl substituents highlight the importance of regioselective nitration and substitution patterns .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, studies on related dihydropyridine derivatives reveal planar pyridine rings with dihedral angles between the nitrophenyl group and the pyridine core (e.g., 75.7° for a nitrosophenyl analog). Weak intermolecular interactions (C–H···O hydrogen bonds) further stabilize the crystal lattice .

Q. What spectroscopic techniques are used to characterize this compound, and what key data should researchers expect?

- NMR : Distinct signals for methyl groups (δ 2.3–2.6 ppm), ester carbonyls (δ 165–170 ppm in NMR), and aromatic protons (δ 7.5–8.5 ppm for the 3-nitrophenyl group).

- IR : Peaks at ~1700 cm (ester C=O), ~1520 cm (NO asymmetric stretching), and ~1350 cm (NO symmetric stretching).

- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (e.g., m/z 370.1) .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and computational modeling for this compound?

Discrepancies often arise in NMR chemical shift predictions due to solvent effects or conformational flexibility. To resolve these:

- Use density functional theory (DFT) calculations with solvent models (e.g., PCM for methanol) to refine predictions.

- Compare experimental SC-XRD bond lengths/angles with optimized geometries from computational studies.

- Validate via 2D NMR (e.g., - HSQC) to assign overlapping signals .

Q. What strategies improve regioselectivity during the introduction of the 3-nitrophenyl group?

- Nitration Conditions : Use mixed acid (HNO/HSO) at 0–5°C to favor meta-substitution in the phenyl ring.

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) to prevent undesired nitration.

- Catalytic Approaches : Employ Lewis acids (e.g., FeCl) to direct nitration regioselectivity, as seen in analogs with 2- or 4-nitrophenyl groups .

Q. How can researchers assess the purity of this compound, particularly for pharmacological studies?

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence material properties?

SC-XRD studies reveal weak C–H···O hydrogen bonds between pyridine carbonyls and nitrophenyl oxygen atoms. These interactions stabilize layered crystal structures, impacting solubility and melting behavior. Computational Hirshfeld surface analysis can quantify interaction contributions (e.g., O···H contacts ≈ 25% of total surface) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the biological activity of dihydropyridine analogs?

- Structural Variations : Minor substituent changes (e.g., 3-nitrophenyl vs. 4-fluorophenyl) drastically alter calcium channel binding affinity.

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or voltage protocols may explain variability in IC values.

- Metabolite Interference : Ester hydrolysis products (e.g., carboxylic acids) can exhibit off-target effects, necessitating LC-MS/MS validation .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 12 hours) while maintaining yields >85% .

- Crystallization : Grow single crystals via slow evaporation in ethanol/chloroform (1:1 v/v) at 4°C .

- Data Reproducibility : Adopt the CIF format for SC-XRD data deposition (e.g., IUCr electronic archives) to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.